molecular formula C14H19BrO4 B2603132 3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic Acid CAS No. 731827-15-9

3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic Acid

Cat. No.: B2603132
CAS No.: 731827-15-9
M. Wt: 331.206
InChI Key: RQWBEMFVGUCFQS-UHFFFAOYSA-N
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Description

3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid: is an organic compound with the molecular formula C14H19BrO4 and a molecular weight of 331.21 g/mol . This compound is characterized by the presence of a bromine atom, ethoxy group, and a 3-methylbutoxy group attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid typically involves the following steps:

    Ethoxylation: The addition of an ethoxy group to the benzene ring.

    Butoxylation: The attachment of a 3-methylbutoxy group to the benzene ring.

Industrial Production Methods: the synthesis likely involves standard organic synthesis techniques such as bromination, alkylation, and esterification under controlled conditions .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the benzoic acid moiety.

    Esterification and Hydrolysis: The ethoxy and butoxy groups can undergo esterification and hydrolysis reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Esterification: Acidic catalysts like sulfuric acid or hydrochloric acid.

Major Products:

    Substitution Reactions: Products with different substituents replacing the bromine atom.

    Oxidation: Products like carboxylic acids or ketones.

    Reduction: Products like alcohols or alkanes.

    Esterification: Various esters depending on the alcohol used.

Scientific Research Applications

Chemistry:

  • Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.
  • Used in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine:

  • Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
  • Studied for its pharmacokinetic and pharmacodynamic profiles.

Industry:

Mechanism of Action

The mechanism of action of 3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Uniqueness: 3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid is unique due to the presence of both ethoxy and 3-methylbutoxy groups, which confer distinct chemical and biological properties. These substituents influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications .

Biological Activity

3-Bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C14H19BrO4
  • Molecular Weight: 331.2 g/mol

The compound features a bromine atom and two etherified groups (ethoxy and 3-methylbutoxy), which influence its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Bromination - Introduction of the bromine atom.
  • Ethoxylation - Addition of the ethoxy group.
  • Butoxylation - Attachment of the 3-methylbutoxy group.

These reactions are performed under controlled conditions using standard organic synthesis techniques, including nucleophilic substitution and esterification .

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The compound is believed to modulate enzyme activities and cellular signaling pathways, potentially influencing metabolic processes .

Enzyme Inhibition Studies

Research indicates that compounds with similar structures exhibit significant inhibition on various enzymes, including:

  • Acetylcholinesterase (AChE) - Important for cholinergic transmission; abnormal levels are linked to neurodegenerative diseases .
  • Carbonic Anhydrase (CA) - Involved in bicarbonate generation; inhibition can affect intraocular pressure, relevant in glaucoma treatments .
EnzymeIC50 Values (nM)Reference
Acetylcholinesterase2.53 - 25.67
Carbonic Anhydrase I1.63 - 15.05
Carbonic Anhydrase II7.45 - 27.72

Case Studies

  • Anticancer Properties : A study highlighted the potential anticancer effects of brominated compounds, including derivatives similar to our compound, demonstrating cytotoxicity against various cancer cell lines .
  • Anti-inflammatory Effects : Investigations into related compounds have shown promising anti-inflammatory properties, suggesting that this compound may also exhibit similar effects .

Pharmacokinetics

Research into the pharmacokinetic profiles of similar compounds indicates that they may possess favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, essential for therapeutic applications. Further studies are needed to establish these profiles specifically for this compound .

Comparison with Similar Compounds

The unique structure of this compound differentiates it from other brominated benzoic acids. For instance:

CompoundStructural DifferenceBiological Activity
3-bromo-5-ethoxybenzoic acidLacks the butoxy groupModerate AChE inhibition
3-bromo-5-methoxybenzoic acidContains a methoxy insteadLower cytotoxicity

Properties

IUPAC Name

3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrO4/c1-4-18-12-8-10(14(16)17)7-11(15)13(12)19-6-5-9(2)3/h7-9H,4-6H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWBEMFVGUCFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)O)Br)OCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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